molecular formula C10H20 B1361380 3,7-Dimethyl-1-octene CAS No. 4984-01-4

3,7-Dimethyl-1-octene

Cat. No. B1361380
CAS RN: 4984-01-4
M. Wt: 140.27 g/mol
InChI Key: KSXTZYRIJKDCEA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-octene is an optically active alkyl-α-olefin . It has a molecular formula of C10H20 and a molecular weight of 140.27 .


Synthesis Analysis

3,7-Dimethyl-1-octene is an intermediate in synthesizing 2,6-Dimethylheptanoyl-CoA Sodium Salt . It is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) which plays a major role in branched-chain fatty acid oxidation .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,7-Dimethyl-1-octene is InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3 . The IUPAC Standard InChIKey is KSXTZYRIJKDCEA-UHFFFAOYSA-N .


Chemical Reactions Analysis

3,7-Dimethyl-1-octene can undergo copolymerization with styrene, 1-vinylnaphthalene, or 2-methylstyrene by Ziegler-Natta catalysts .


Physical And Chemical Properties Analysis

3,7-Dimethyl-1-octene has a refractive index of 1.417 . It has a boiling point of 154-156 °C and a density of 0.733 g/mL at 20 °C . It should be stored at 2-8°C .

Scientific Research Applications

Polymerization and Copolymerization

3,7-Dimethyl-1-octene has been studied extensively in the context of polymerization. For instance, Longo et al. (1997) explored the polymerizations of 3,7-dimethyl-1-octene with isotactic specific catalysts, finding products with a homopolymeric isotactic structure (Longo, Oliva, & Oliva, 1997). Similarly, Ciardelli et al. (1974) examined the stereoselective copolymerization of ethylene with racemic and optically active 3,7-dimethyl-1-octene, utilizing ZIEGLER-NATTA isospecific catalysts (Ciardelli, Locatelli, Marchetti, & Zambelli, 1974).

Catalysis and Chemical Reactions

The role of 3,7-Dimethyl-1-octene in catalysis and chemical reactions is another significant area of research. For instance, in the study by Harkal et al. (2005), a selective dimerization reaction of 1,3-butadiene was developed to give 1,3,7-octatriene, demonstrating the use of modified palladium carbene catalysts for this transformation (Harkal, Jackstell, Nierlich, Ortmann, & Beller, 2005). Additionally, Wei et al. (2021) investigated the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-based catalysts, demonstrating significant catalytic performance for 1-octene conversion and aromatics selectivity (Wei, Song, Han, Xue, Liu, & Peng, 2021).

Biotransformation and Environmental Applications

The biotransformation of compounds related to 3,7-Dimethyl-1-octene has been researched as well. Onken and Berger (1999) studied the transformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias, showing significant microbial formation of rose oxide (Onken & Berger, 1999). Additionally, Atkinson, Tuazon, and Aschmann (1995) investigated the products of gas-phase reactions of O3 with alkenes including 1-octene, identifying various carbonyl products and providing insights into reaction mechanisms (Atkinson, Tuazon, & Aschmann, 1995).

Stereochemistry and Synthesis

The stereochemistry of derivatives of 3,7-Dimethyl-1-octene has been a subject of research. Osorio et al. (1999) established the stereochemistry of 3,7-Dimethyl-3( E )-octene-1,2,6,7-tetraol, a monoterpene isolated from Passiflora quadrangularis, through HPLC analysis (Osorio, Duque, Koami, & Fujimoto, 1999). Additionally, Pino et al. (1964) explored the stereospecific polymerization of racemic 3,7-dimethyl-1-octene with asymmetric catalysts, leading to optically active polymers and monomers (Pino, Ciardelli, & Lorenzi, 1964).

Corrosion Inhibition and Material Science

In the field of material science, Chafiq et al. (2020) investigated the inhibition properties of compounds for mild steel corrosion in HCl, highlighting the potential application of 3,7-Dimethyl-1-octene derivatives in corrosion inhibition (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Safety And Hazards

3,7-Dimethyl-1-octene is classified as a flammable liquid (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H226, indicating that it is a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,7-dimethyloct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXTZYRIJKDCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871109
Record name 3,7-Dimethyloct-1-ene
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Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-1-octene

CAS RN

4984-01-4
Record name 3,7-Dimethyl-1-octene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-Dimethyloct-1-ene
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Record name 3,7-dimethyloct-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
P Pino, C Carlini, E Chiellini, F Ciardelli… - Journal of the …, 1968 - ACS Publications
In an attempt to prepare isotactic macromolecules containing isolated units, III, in blocks of units (IV) derived from (R)-3, 7-dimethyl-l-octene (I), we have copolymerized at room …
Number of citations: 55 pubs.acs.org
P Longo, P Oliva, L Oliva - Macromolecular rapid …, 1997 - Wiley Online Library
Polymerizations of (R,S)‐3,7‐dimethyl‐1‐octene in the presence of heterogeneous or homogeneous isotactic specific catalysts give very similar products with a homopolymeric isotactic …
Number of citations: 3 onlinelibrary.wiley.com
MC Sacchi, I Tritto, P Locatelli, L Zetta, DR Ferro… - …, 1986 - ACS Publications
Isotactic poly [(S)-3, 7-dimethyl-l-octene](poly [(S)-3, 7DM10]) is examined by 13C NMR in solution and in the solid state. The correlation between 13C NMR chemical shifts and …
Number of citations: 8 pubs.acs.org
A Perico, A Altomare, D Catalano, M Colombani… - …, 1990 - ACS Publications
The 13C spin-lattice relaxation time, T\, and the nuclear Overhauser effect, NOE, of CH „groups in poly [(R, S)-3, 7-dimethyl-l-octene] and in poly [(fi, S)-3-methyl-l-octene] have used in …
Number of citations: 1 pubs.acs.org
P Pino, C Carlini, E Chiellini, F Ciardelli… - Journal of the …, 1969 - ACS Publications
Reference 13 should be changed to read as follows:(13) An improved version of the program described by S. Castellano and AA Bothner-By, 7. Chem. Phys., 41, 3863 (1964). In …
Number of citations: 0 pubs.acs.org
M Miyazawa, S Akazawa, H Sakai… - Journal of agricultural …, 2000 - ACS Publications
The microbial transformation of (−)-dihydromyrcenyl acetate was investigated using the plant parasitic fungus Glomerella cingulata. As a result, (−)-dihydromyrcenyl acetate was …
Number of citations: 7 pubs.acs.org
JR Nooi, JJ Muller, MC Testa… - Recueil des Travaux …, 1969 - Wiley Online Library
Benzene was alkylated successively with a mixture of 2‐methyl‐1‐octene and 2‐methyl‐2‐octene, with 2‐butyl‐1‐octene, 3,7‐dimethyl‐1‐octene, 10‐methyl‐1‐undecene and 3,3‐…
Number of citations: 8 onlinelibrary.wiley.com
M Miyazawa, S Marumoto, A Masuda… - Journal of agricultural …, 2009 - ACS Publications
Terpenoids, which have many biological activities and have occurred widely in nature, can be artificially synthesized. However, regioselective oxidation of terpenoids is difficult by …
Number of citations: 6 pubs.acs.org
A Perico, A ALTOMERE, D Catalano… - …, 1990 - pascal-francis.inist.fr
Relaxation of segment orientation in dilute polymer solution. Interpretation of 13C T1 and NOE experiments on dilute poly[(R,S)-3,7-dimethyl-1-octene] and poly[(R,S)-3-methyl-1-octene] …
Number of citations: 8 pascal-francis.inist.fr
JY Yang, HS Lee - Pest management science, 2012 - Wiley Online Library
BACKGROUND: Recent studies have focused on materials derived from plant extracts as mite control products against house dust and stored food mites because repeated use of …
Number of citations: 39 onlinelibrary.wiley.com

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